molecular formula C20H24N2O3 B268950 N-(sec-butyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide

N-(sec-butyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide

カタログ番号 B268950
分子量: 340.4 g/mol
InChIキー: FCFHOVSWRPAQSA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(sec-butyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide, commonly referred to as BMS-986165, is a small molecule inhibitor that has been developed by Bristol-Myers Squibb for the treatment of autoimmune diseases. BMS-986165 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of psoriasis, lupus, and inflammatory bowel disease.

作用機序

BMS-986165 is a selective inhibitor of TYK2, a member of the JAK family of kinases. TYK2 plays a critical role in the signaling pathway of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, BMS-986165 blocks the downstream signaling of these cytokines, leading to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BMS-986165 has been shown to have potent anti-inflammatory effects in preclinical studies. In a mouse model of psoriasis, BMS-986165 significantly reduced the severity of skin inflammation and improved histological scores compared to control animals. BMS-986165 has also been shown to reduce disease activity in a mouse model of lupus and improve colitis scores in a mouse model of inflammatory bowel disease.

実験室実験の利点と制限

One advantage of BMS-986165 is its selectivity for TYK2, which reduces the potential for off-target effects. However, one limitation of BMS-986165 is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

There are several potential future directions for the development of BMS-986165. One direction is the exploration of its potential therapeutic applications in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is the investigation of combination therapies with other small molecule inhibitors or biologic agents. Additionally, further studies are needed to evaluate the safety and efficacy of BMS-986165 in clinical trials.

合成法

The synthesis of BMS-986165 involves a multi-step process that begins with the reaction of 4-methoxybenzoyl chloride with sec-butylamine to form N-(sec-butyl)-4-methoxybenzamide. This intermediate is then reacted with 4-(chloromethyl)phenyl isocyanate to form N-(sec-butyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide.

科学的研究の応用

BMS-986165 has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, BMS-986165 has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-17 and IL-23, which are implicated in the pathogenesis of autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of BMS-986165 in the treatment of psoriasis, lupus, and inflammatory bowel disease.

特性

製品名

N-(sec-butyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide

分子式

C20H24N2O3

分子量

340.4 g/mol

IUPAC名

N-butan-2-yl-3-[[2-(4-methoxyphenyl)acetyl]amino]benzamide

InChI

InChI=1S/C20H24N2O3/c1-4-14(2)21-20(24)16-6-5-7-17(13-16)22-19(23)12-15-8-10-18(25-3)11-9-15/h5-11,13-14H,4,12H2,1-3H3,(H,21,24)(H,22,23)

InChIキー

FCFHOVSWRPAQSA-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)OC

正規SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。